2098093-25-3 mGluR2 Inhibitory Potency: No Compound-Specific Data Available
No quantitative IC50, EC50, or Ki value for 2-(2-cyclopentyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetonitrile at human or rat mGluR2 was found in any primary literature, patent, or curated public database. Its potency relative to the published mGluR2 NAM compound 11 from the 4(5H)-one series (IC50 = 12 nM) or the initial screening hit (IC50 = 1200 nM) is therefore unknown [1]. Any claim of mGluR2 NAM activity for this specific compound is based on vendor annotation and has not been validated by publicly accessible data.
| Evidence Dimension | mGluR2 negative allosteric modulation potency (IC50) |
|---|---|
| Target Compound Data | No data available |
| Comparator Or Baseline | Published series baseline: Hit compound IC50 = 1200 nM; Lead compound 11 IC50 = 12 nM |
| Quantified Difference | Cannot be calculated |
| Conditions | Human mGluR2, [35S]GTPγS binding assay (for comparator series) |
Why This Matters
Without a potency value, the compound cannot be selected for dose-response experiments; researchers face a binary risk of the compound being either inactive or too potent to discriminate from tool compounds, both of which waste resources.
- [1] Alonso de Diego, S.A. et al. J. Med. Chem. 2024, 67, 15569–15585. View Source
